molecular formula C16H16N2O2 B11945996 4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide

4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No.: B11945996
M. Wt: 268.31 g/mol
InChI Key: MAPDIIKWCRQFGB-ATVHPVEESA-N
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Description

4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones. It is synthesized by the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . This compound is characterized by its unique structure, which includes a hydroxyl group and a hydrazone linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves the following steps :

    Reactants: 4-methylacetophenone and 4-hydroxybenzohydrazide.

    Catalyst: Glacial acetic acid.

    Procedure: The reactants are mixed in the presence of glacial acetic acid and heated under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications :

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and hydroxyl group play crucial roles in its binding affinity and activity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
  • 4-hydroxy-N’-[(Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 4-hydroxy-N’-[(Z)-1-(4-methoxyphenyl)ethylidene]benzohydrazide

Comparison

Compared to its analogs, 4-hydroxy-N’-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and binding affinity to molecular targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-hydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H16N2O2/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(19)10-8-14/h3-10,19H,1-2H3,(H,18,20)/b17-12-

InChI Key

MAPDIIKWCRQFGB-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=C(C=C2)O)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C

Origin of Product

United States

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